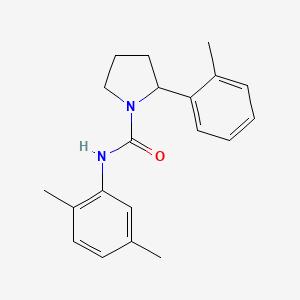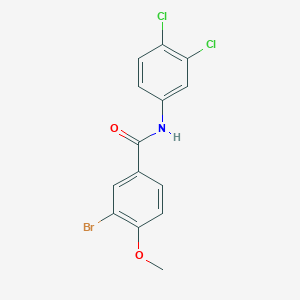![molecular formula C19H14ClN3O2 B6099687 N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B6099687.png)
N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)nicotinamide, also known as C646, is a small molecule inhibitor that is widely used in scientific research. It is a potent inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), which plays a critical role in gene expression and chromatin remodeling. C646 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)nicotinamide inhibits the activity of p300/CBP-associated factor (PCAF) by binding to the acetyl-CoA binding site on the enzyme. This prevents the enzyme from acetylating histones and other proteins, which in turn affects gene expression and chromatin structure. This compound has been shown to be a potent inhibitor of PCAF, with an IC50 value of 400 nM.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation and to improve cardiovascular function in animal models. In addition, this compound has been shown to affect the expression of a wide range of genes, including those involved in cell cycle regulation, DNA repair, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)nicotinamide in lab experiments is its potency and specificity as a PCAF inhibitor. It has been shown to be more potent and specific than other PCAF inhibitors, such as garcinol and curcumin. However, one limitation of using this compound is its relatively short half-life in vivo, which can make it difficult to study its long-term effects in animal models.
Orientations Futures
There are several future directions for research on N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)nicotinamide. One area of interest is the development of more potent and selective PCAF inhibitors, which could be used to study the role of PCAF in various biological processes. Another area of interest is the study of this compound in combination with other drugs, such as chemotherapy agents, to determine whether it enhances their effectiveness. Finally, the use of this compound in clinical trials for the treatment of cancer and other diseases is an area of potential future research.
Méthodes De Synthèse
N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)nicotinamide can be synthesized using a variety of methods, including the reaction of 2-chloroaniline with 3-nitrobenzoyl chloride, followed by reduction with tin and hydrochloric acid to yield the intermediate 3-amino-2-chlorobenzoic acid. This intermediate is then reacted with 3-carbomethoxyphenyl isocyanate to yield the final product, this compound.
Applications De Recherche Scientifique
N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)nicotinamide has been widely used in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of p300/CBP-associated factor (PCAF), which plays a critical role in gene expression and chromatin remodeling. This compound has been used to study the role of PCAF in cancer, inflammation, and cardiovascular disease. It has also been used to study the effects of histone acetylation on gene expression and chromatin structure.
Propriétés
IUPAC Name |
N-[3-[(2-chlorophenyl)carbamoyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c20-16-8-1-2-9-17(16)23-18(24)13-5-3-7-15(11-13)22-19(25)14-6-4-10-21-12-14/h1-12H,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOSIPLWLBPUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6099606.png)

![N-(4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}phenyl)acetamide](/img/structure/B6099618.png)

![2-(4,5-dimethoxy-2-nitrobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6099631.png)
![3-allyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6099647.png)

![5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6099654.png)
![N-[(1-benzyl-1H-indol-3-yl)methyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B6099656.png)
![6,7-dimethoxy-2-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6099663.png)
![ethyl 3-(2,4-difluorobenzyl)-1-([1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetyl)-3-piperidinecarboxylate](/img/structure/B6099688.png)
![2-(ethylthio)-6-methyl-5-[2-(2-methylphenoxy)ethyl]pyrimidin-4(3H)-one](/img/structure/B6099699.png)
![1-[(2,6-dichlorophenyl)acetyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6099701.png)
![2-{4-methyl-6-[methyl(tetrahydrofuran-3-ylmethyl)amino]pyrimidin-2-yl}phenol](/img/structure/B6099709.png)